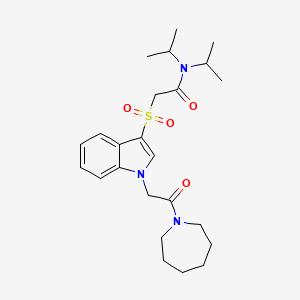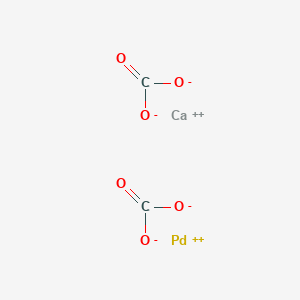
Palladium-Calciumcarbonat
Descripción general
Descripción
Palladium-Calciumcarbonate , often denoted as Pd/CaCO3 , is a catalytic material that combines palladium (Pd) nanoparticles with calcium carbonate (CaCO3) as a support matrix. This composite material is widely employed in various chemical processes due to its unique properties and catalytic activity.
Synthesis Analysis
The synthesis of Pd/CaCO3 involves the preparation of Pd nanoparticles supported on the CaCO3 substrate. Typically, this can be achieved through methods such as impregnation , co-precipitation , or deposition-precipitation . The choice of synthesis route impacts the particle size, dispersion, and stability of Pd on the CaCO3 surface.
Molecular Structure Analysis
The molecular structure of Pd/CaCO3 primarily comprises Pd nanoparticles anchored onto the CaCO3 lattice. The Pd nanoparticles exhibit a high surface area, which enhances their catalytic activity. The interaction between Pd and CaCO3 influences the overall stability and reactivity of the material.
Chemical Reactions Analysis
Pd/CaCO3 serves as a versatile catalyst in various reactions, including:
- Hydrogenation : Pd/CaCO3 facilitates the reduction of unsaturated compounds (e.g., alkenes, alkynes) to their corresponding saturated forms.
- Heck Reaction : It promotes the coupling of aryl halides with alkenes to form substituted products.
- Suzuki-Miyaura Cross-Coupling : Pd/CaCO3 enables the synthesis of biaryl compounds.
- Carbon-Carbon Bond Formation : Pd/CaCO3 participates in diverse C-C bond-forming reactions.
Physical And Chemical Properties Analysis
- Surface Area : Pd/CaCO3 exhibits a high specific surface area, allowing efficient reactant adsorption.
- Pore Size Distribution : The porous structure of CaCO3 influences mass transport and accessibility of reactants.
- Zeta Potential : Surface charge affects colloidal stability and interactions with reactants.
Aplicaciones Científicas De Investigación
Green Catalyst Development
Palladium-calcium carbonate is extensively utilized in creating green catalysts. For instance, palladium nanoparticles modified with boron and supported on calcium carbonate have shown exceptional performance in selective hydrogenation reactions. These catalysts are a safer and more efficient alternative to traditional Lindlar catalysts, which contain toxic lead (Chan et al., 2014).
Catalysis in Organic Synthesis
Palladium on calcium carbonate is pivotal in organic synthesis, particularly in cross-coupling reactions. A notable example is its use in the Suzuki cross-coupling reaction, where palladium nanoparticles supported on individual calcium carbonate plates derived from mussel shells demonstrated high efficiency (Chotnitikornkun et al., 2018).
Hydrogen Economy
In the context of a hydrogen-based economy, palladium-calcium carbonate plays a crucial role in various technologies such as hydrogen purification, storage, and detection, owing to palladium's affinity and catalytic properties toward hydrogen (Adams & Chen, 2011).
Biomineralisation and Biomimetic Chemistry
Calcium carbonate's role in biomineralisation and biomimetic chemistry has been extensively studied. It is involved in creating structures with remarkable morphologies and mechanical properties, useful in various technological applications (Meldrum, 2003).
Environmental Applications
Microbial carbonate precipitation, where calcium carbonate plays a significant role, is important in environmental applications such as metal remediation and carbon sequestration. This process mimics natural biomineralization for various biotechnologies (Zhu & Dittrich, 2016).
Safety And Hazards
- Palladium Toxicity : Pd nanoparticles can pose health risks if inhaled or ingested. Proper handling and protective measures are essential.
- Calcium Carbonate Dust : CaCO3 dust may irritate the respiratory system. Adequate ventilation and personal protective equipment are crucial during handling.
Direcciones Futuras
Research on Pd/CaCO3 continues to evolve:
- Nanoengineering : Tailoring Pd nanoparticle size and shape for enhanced catalytic performance.
- Support Modification : Exploring alternative support materials beyond CaCO3.
- Green Synthesis : Developing eco-friendly synthesis routes for sustainable Pd/CaCO3 production.
Propiedades
IUPAC Name |
calcium;palladium(2+);dicarbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ca.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHAVVVUOEGIO-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CaO6Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium-Calciumcarbonat | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)
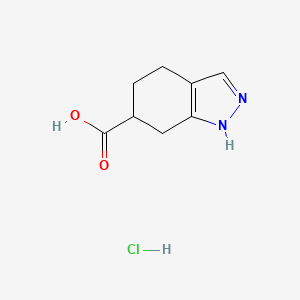
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)
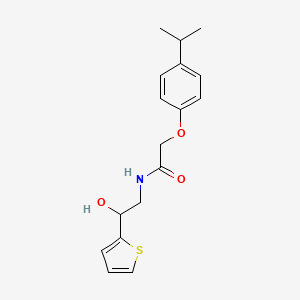
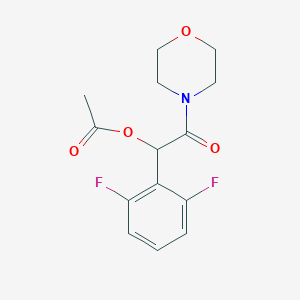
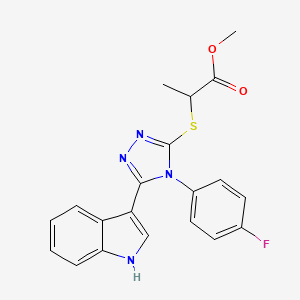
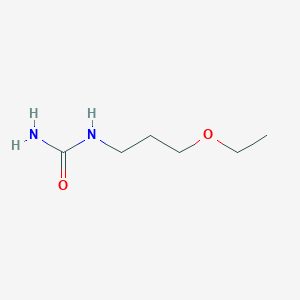
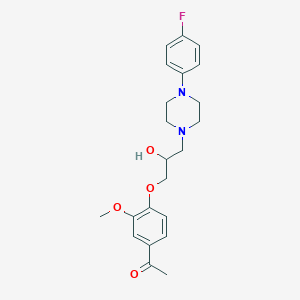
![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)
